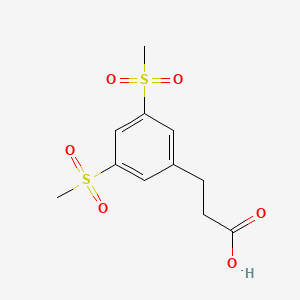

3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid

Description

Properties

IUPAC Name |

3-[3,5-bis(methylsulfonyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O6S2/c1-18(14,15)9-5-8(3-4-11(12)13)6-10(7-9)19(2,16)17/h5-7H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJJZJJHGDFFBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)CCC(=O)O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040682-15-2 | |

| Record name | 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical and Strategic Guide to 3-(3,5-Bis-methanesulfonyl-phenyl)propionic Acid (CAS 1040682-15-2): A Molecule of Latent Potential in Bioconjugation

Executive Summary

3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid (CAS 1040682-15-2) is a sparsely documented chemical entity, primarily cataloged by suppliers and noted within broader patent literature. This guide addresses the significant information gap in peer-reviewed research by providing a strategic, in-depth analysis based on its molecular architecture. We present a deduced physicochemical profile, a putative synthetic pathway, and a comprehensive exploration of its promising application as a specialized linker component in the construction of Antibody-Drug Conjugates (ADCs). This document serves as a foundational resource for researchers in medicinal chemistry and drug development, offering a scientifically reasoned framework for unlocking the potential of this molecule.

Introduction: The Case of a High-Potential, Low-Data Molecule

In the landscape of chemical synthesis and drug development, it is not uncommon to encounter molecules that, despite being commercially available, lack a significant footprint in scientific literature. 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid is a prime example. Its structure—a propionic acid functional group attached to a phenyl ring substituted with two strongly electron-withdrawing methanesulfonyl (mesyl) groups—is intriguing and suggests specific, valuable functionalities.

The presence of this compound within patent filings related to bioconjugation, particularly for therapeutic applications in oncology, provides a critical clue to its intended utility.[1][2] This guide, therefore, moves beyond the mere acknowledgment of its existence to build a robust, scientifically-grounded case for its investigation, primarily focusing on its potential role in advanced bioconjugate design.

Physicochemical Profile and Structural Rationale

The properties of a molecule are a direct consequence of its structure. By dissecting the components of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid, we can infer a profile that informs its potential applications.

| Property | Structural Basis | Predicted Characteristics & Rationale |

| Acidity | Carboxylic Acid (pKa ~4.8) | The primary acidic proton is on the carboxyl group. The two methanesulfonyl groups are powerful electron-withdrawing groups, which will increase the acidity of the carboxyl group (lowering its pKa) relative to simple phenylpropionic acid. |

| Solubility | Polar SO₂ and COOH groups vs. Aromatic Ring | Expected to have moderate solubility in polar organic solvents (e.g., DMSO, DMF, alcohols) and limited solubility in water. The polarity imparted by the sulfonyl and carboxyl groups is offset by the hydrophobic phenyl core. Solubility in aqueous buffers will be pH-dependent, increasing at pH > pKa. |

| Reactivity | Carboxylic Acid, Aromatic Ring | The carboxylic acid is the primary handle for chemical modification, readily undergoing activation (e.g., to an NHS ester, acid chloride) for amide bond formation. The phenyl ring is deactivated towards electrophilic aromatic substitution due to the two mesyl groups. |

| Chemical Stability | Sulfonyl and Propionic Acid Linkages | The methanesulfonyl groups and the propionic acid alkyl chain are chemically robust, making the molecule stable under a wide range of reaction conditions used in multi-step synthesis and bioconjugation. |

| Conformation | Propionic Acid Side Chain | The three-carbon chain provides rotational flexibility, which can be a critical attribute for linkers in bioconjugates, allowing the attached payload to adopt an optimal orientation for target interaction. |

Proposed Synthetic Pathway

While no specific synthesis is detailed in the literature for this exact molecule, a logical and efficient pathway can be designed based on fundamental organic chemistry principles and analogous transformations.[3][4] The most direct approach would involve the modification of a commercially available starting material.

A plausible retro-synthetic analysis suggests a pathway starting from 3,5-dibromobenzoic acid.

Caption: A plausible multi-step synthesis for 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid.

Step-by-Step Protocol Rationale:

-

Esterification: Protection of the carboxylic acid as a methyl ester is a standard first step to prevent interference in subsequent reactions.

-

Thiolation: A copper-catalyzed nucleophilic aromatic substitution with sodium thiomethoxide displaces the bromide atoms. This is a common method for forming aryl-sulfur bonds.

-

Oxidation: The thioether groups are oxidized to the corresponding sulfones using a strong oxidizing agent like Oxone® or m-CPBA. This step is typically high-yielding and clean.

-

Reduction: The methyl ester is reduced to the primary alcohol.

-

Halogenation: The alcohol is converted to a benzylic bromide, creating a good leaving group for the subsequent alkylation step.

-

Malonic Ester Synthesis: The benzylic bromide is used to alkylate diethyl malonate, a classic method for forming a new carbon-carbon bond and extending the carbon chain.

-

Hydrolysis and Decarboxylation: Saponification of the esters followed by acidification and heating results in the decarboxylation of the malonic acid intermediate to yield the final propionic acid product.

This proposed pathway is robust, relies on well-established reactions, and provides a clear roadmap for any researcher aiming to synthesize this molecule.

Core Application: A Linker Component in Antibody-Drug Conjugates (ADCs)

The true potential of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid likely lies in its application as a component within the linker of an ADC. ADCs are a powerful class of therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker is the critical bridge connecting these two parts, and its design heavily influences the ADC's efficacy, stability, and therapeutic index.

Caption: Conceptual role of the topic molecule as a spacer within an ADC linker.

Why is this structure well-suited for an ADC linker?

-

Hydrophilic Modification: The two highly polar methanesulfonyl groups can impart increased hydrophilicity to the linker. This is a critical feature, as many potent cytotoxic payloads are highly hydrophobic. Aggregation of ADCs due to payload hydrophobicity is a major challenge in development, leading to poor pharmacokinetics and potential immunogenicity. Incorporating a hydrophilic spacer like this can mitigate aggregation and improve the overall properties of the conjugate.

-

Chemical Inertness: The bis-methanesulfonyl phenyl group is chemically robust and not susceptible to metabolic degradation. This ensures that the linker remains intact in circulation until it reaches the target cell, preventing premature release of the cytotoxic payload, which is a key factor for safety.

-

Defined Geometry and Spacing: The rigid phenyl core combined with the flexible propionic acid chain provides a defined spatial separation between the antibody and the payload. This spacing can be crucial to avoid interference with the antibody's binding to its target antigen.

-

Versatile Conjugation Handle: The terminal carboxylic acid provides a versatile and standard handle for conjugation. It can be activated to react with nucleophilic residues on the antibody surface, such as the epsilon-amino group of lysine, to form a stable amide bond.

Experimental Workflow: From Bench to Biological Evaluation

For a drug development professional, a clear, actionable plan is essential. The following workflow outlines the key steps to validate the utility of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid as an ADC linker component.

Caption: A three-phase workflow for the evaluation of the molecule as an ADC linker component.

Protocol Details:

-

Phase 1: Chemical Synthesis & Characterization

-

Objective: To prepare the activated linker-payload for conjugation.

-

Methodology:

-

Synthesize 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid according to the proposed scheme. Confirm identity and purity via ¹H NMR, ¹³C NMR, and LC-MS.

-

Activate the carboxylic acid using a reagent like N-Hydroxysuccinimide (NHS) in the presence of a coupling agent (e.g., EDC).

-

Couple the activated spacer to a pre-formed cleavable unit and payload (e.g., Valine-Citulline-PABC-MMAE). Purify the complete linker-payload construct by chromatography.

-

-

-

Phase 2: ADC Generation

-

Objective: To create the final ADC product.

-

Methodology:

-

React the purified linker-payload with the monoclonal antibody in a suitable buffer (e.g., PBS) at a controlled pH and temperature. The reaction is typically targeted at surface-exposed lysine residues.

-

Purify the resulting ADC from unreacted antibody and excess linker-payload using techniques like Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC).

-

Characterize the final ADC to determine the average drug-to-antibody ratio (DAR), monomer purity (aggregation via SEC), and endotoxin levels.

-

-

-

Phase 3: In Vitro Evaluation

-

Objective: To assess the functionality and stability of the ADC.

-

Methodology:

-

Antigen Binding: Use ELISA or Surface Plasmon Resonance (SPR) to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

-

Cytotoxicity: Perform cell viability assays (e.g., MTS or CellTiter-Glo®) on a cancer cell line that expresses the target antigen and a control cell line that does not. A successful ADC will show potent, target-specific cell killing.

-

Stability: Incubate the ADC in human or murine plasma at 37°C and analyze samples over time by LC-MS to measure the rate of payload deconjugation.

-

-

Conclusion and Future Outlook

3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid stands as a molecule with significant, albeit unrealized, potential. While direct experimental data remains elusive in the public domain, a thorough analysis of its structure provides compelling evidence for its utility as a hydrophilic, stable, and versatile spacer in the sophisticated design of next-generation ADCs. The synthetic and experimental frameworks provided in this guide offer a clear and actionable path for researchers to explore and validate this potential. As the demand for ADCs with improved therapeutic windows continues to grow, the strategic incorporation of novel linker components like this will be paramount. It is our expert assessment that 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid is a valuable candidate for investigation and may play a future role in the development of safer and more effective cancer therapeutics.

References

- Angene Chemical. (2025).

- Sigma-Aldrich. (2024).

- Fisher Scientific. (2025).

- Merck Millipore. (n.d.).

- Google Patents. (2024). WO2024114528A1 - Compound usable in conjugation reaction and conjugate thereof.

- Google Patents. (2024). WO2024114528A1 - 可用于偶联反应的化合物及其偶联物.

- National Center for Biotechnology Information. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PubMed Central.

-

ResearchGate. (2021). Scheme 3 Synthesis of compounds 32-39. Reagents and conditions. Retrieved from [Link]

-

ChemBuyersGuide.com, Inc. (n.d.). Amadis Chemical Company Limited. Retrieved from [Link]

- BenchChem. (2025). Synthesis of 3-(4-Phenylphenyl)propanoic Acid: An Application Note and Experimental Protocol. BenchChem.

-

Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]

Sources

- 1. WO2024114528A1 - Compound usable in conjugation reaction and conjugate thereof - Google Patents [patents.google.com]

- 2. WO2024114528A1 - å¯ç¨äºå¶èååºçååç©åå ¶å¶èç© - Google Patents [patents.google.com]

- 3. 3-(PHENYLSULFONYL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid

Introduction

In the landscape of modern drug discovery and chemical biology, the strategic design of molecular scaffolds is paramount to achieving desired pharmacological activity and optimizing physicochemical properties. 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid is a specialized organic compound that merges the structural features of phenylpropionic acid with the potent electronic and solubilizing characteristics of two methanesulfonyl groups. This guide provides a comprehensive technical overview of this molecule, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, logical synthesis, potential applications, and a practical experimental workflow, underscoring the scientific rationale behind its utility.

The phenylpropionic acid core is a well-established motif in medicinal chemistry, often serving as a foundational element for a variety of therapeutic agents.[1][2] The introduction of methanesulfonyl substituents is a key strategy in contemporary drug design. The sulfone group is a strong electron-withdrawing moiety and a hydrogen bond acceptor, which can significantly influence a molecule's acidity, lipophilicity, and metabolic stability. The presence of two such groups on the phenyl ring, meta to the propionic acid side chain, creates a unique electronic environment and steric profile, making this compound a compelling candidate for targeted library synthesis and as a building block for more complex pharmaceutical intermediates.

Physicochemical Properties and Structural Analysis

The defining characteristics of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid are dictated by the interplay between its constituent functional groups. The dual methanesulfonyl groups are powerful electron-withdrawing agents, which increases the acidity of the carboxylic acid proton compared to unsubstituted phenylpropionic acid. Furthermore, these polar sulfonyl groups can enhance aqueous solubility, a critical parameter for drug bioavailability.

Below is a summary of the key physicochemical properties derived from its chemical formula, C₁₁H₁₄O₆S₂.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₆S₂ |

| Molecular Weight | 306.36 g/mol |

| IUPAC Name | 3-(3,5-Bis(methylsulfonyl)phenyl)propanoic acid |

| Appearance | Predicted to be a white to off-white solid |

| Solubility | Predicted to have moderate solubility in polar organic solvents and limited solubility in water |

Structural Diagram

The chemical structure of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid is depicted below.

Caption: 2D structure of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid.

Synthesis and Mechanistic Insights

A potential synthetic pathway could be:

-

Starting Material: 3-(3,5-Dithiophenyl)propionic acid or a protected ester derivative.

-

Thioether Formation: Reaction with a methylating agent (e.g., methyl iodide) to form the bis(methylthio) intermediate.

-

Oxidation: Oxidation of the thioether groups to sulfones using a strong oxidizing agent like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

This multi-step process allows for the controlled installation of the methanesulfonyl groups onto the phenyl ring. The choice of oxidizing agent and reaction conditions is critical to ensure complete oxidation without unwanted side reactions on the propionic acid moiety.

Applications in Research and Drug Development

The methanesulfonyl group is a privileged functional group in medicinal chemistry due to its favorable properties. It is metabolically stable, can improve solubility, and acts as a strong hydrogen bond acceptor, which can enhance binding affinity to biological targets.

Given its structural features, 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid can be envisioned as a valuable building block or intermediate in several areas of drug discovery:

-

Scaffold for Kinase Inhibitors: The phenylpropionic acid scaffold can be elaborated to target the ATP-binding site of various kinases. The sulfonyl groups can form crucial hydrogen bonds with the hinge region of the kinase domain.

-

Intermediate for Protease Inhibitors: Phenylpropionic acid derivatives have been utilized in the development of HIV protease inhibitors. The bis-methanesulfonyl substitution pattern could be explored to optimize interactions within the enzyme's active site.

-

Fragment-Based Drug Discovery: This molecule could serve as a starting fragment in fragment-based screening campaigns to identify initial hits for a variety of protein targets.

Experimental Protocol: A Hypothetical In Vitro Kinase Inhibition Assay

To illustrate the practical application of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid, a detailed protocol for a hypothetical in vitro kinase inhibition assay is provided below. This protocol is designed to be self-validating by including appropriate controls.

Objective: To determine the inhibitory activity of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid against a target kinase.

Materials:

-

3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid (Test Compound)

-

Target Kinase

-

Peptide Substrate

-

ATP (Adenosine Triphosphate)

-

Kinase Buffer

-

Staurosporine (Positive Control Inhibitor)

-

DMSO (Vehicle Control)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Microplate Reader

Step-by-Step Methodology

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination.

-

-

Kinase Reaction Setup:

-

In a 384-well plate, add the kinase, peptide substrate, and either the test compound, positive control (staurosporine), or vehicle control (DMSO).

-

Allow a pre-incubation period of 15 minutes at room temperature to permit compound binding to the kinase.

-

-

Initiation of Kinase Reaction:

-

Add ATP to each well to initiate the phosphorylation reaction.

-

Incubate the plate at 30°C for 1 hour.

-

-

Detection of Kinase Activity:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a microplate reader.

-

The luminescence intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Experimental Workflow Diagram

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid represents a strategically designed chemical entity with significant potential in the fields of medicinal chemistry and drug development. Its unique combination of a phenylpropionic acid core and dual methanesulfonyl substituents imparts favorable physicochemical properties that are highly sought after in modern drug design. This technical guide has provided a comprehensive overview of its molecular characteristics, a logical synthetic approach, and a detailed example of its application in a relevant biochemical assay. As research continues to demand novel molecular scaffolds with tailored properties, compounds like 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid will undoubtedly serve as valuable tools for the scientific community.

References

-

The Good Scents Company. (n.d.). 3-phenyl propionic acid, 501-52-0. Retrieved from [Link]

-

CAS. (n.d.). Methyl 3-phenylpropionate. Common Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylpropanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-(5-(3,5-Bis(trifluoromethyl)phenyl)-4-phenyloxazol-2-yl)propanoic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid: Synthesis, Predicted Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid is a unique molecule that merges the well-established pharmacophore of arylpropionic acid with the strong electron-withdrawing and hydrogen-bonding capabilities of a bis-methanesulfonyl substitution pattern. While specific experimental data for this compound is not extensively available in public literature, this guide provides a comprehensive theoretical and predictive analysis of its chemical properties, proposes a viable synthetic route, and explores its potential applications in drug discovery. By dissecting the functionalities of this compound, we aim to provide a foundational resource for researchers interested in exploring its therapeutic promise.

Introduction: Unveiling a Novel Chemical Entity

The landscape of drug discovery is in constant evolution, with a continuous demand for novel chemical entities that can address unmet medical needs. Arylpropionic acid derivatives have long been a cornerstone of medicinal chemistry, with prominent members like ibuprofen and naproxen demonstrating significant anti-inflammatory and analgesic properties.[1][2] The therapeutic efficacy of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[1]

Separately, the inclusion of sulfonyl groups in drug candidates has been a successful strategy to modulate pharmacokinetic and pharmacodynamic properties. The sulfonyl functional group is a potent hydrogen bond acceptor and a strong electron-withdrawing group, which can enhance binding affinity to biological targets and improve metabolic stability.[3][4] Compounds bearing sulfonyl moieties have found applications in a wide range of therapeutic areas, including cancer, diabetes, and infectious diseases.[3][5]

This guide focuses on the intriguing, yet underexplored, molecule 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid . By combining the structural features of both arylpropionic acids and aryl bis-sulfonyl compounds, this molecule presents a unique profile with potential for novel pharmacological activities. This document will serve as a technical primer, offering insights into its predicted chemical characteristics, a proposed synthetic pathway, and a discussion of its potential as a lead compound in drug development.

Predicted Physicochemical Properties

Due to the absence of direct experimental data, the physicochemical properties of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid are predicted based on the analysis of its constituent functional groups.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₁₄O₆S₂ | Based on its chemical structure. |

| Molecular Weight | 306.35 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical for many organic acids and sulfones. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol). | The carboxylic acid group enhances water solubility, but the aromatic ring and sulfonyl groups are lipophilic. |

| Acidity (pKa) | Predicted to be a stronger acid than 3-phenylpropionic acid. | The two strongly electron-withdrawing methanesulfonyl groups will stabilize the carboxylate anion, thus increasing acidity. |

| LogP | Moderately lipophilic. | The presence of the sulfonyl groups increases polarity compared to a simple alkyl-substituted phenylpropionic acid. |

Proposed Synthesis Pathway

A plausible synthetic route for 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid can be envisioned starting from a readily available precursor, 1,3-dibromobenzene. The proposed multi-step synthesis is outlined below.

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

"3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" structural analogues

An In-Depth Technical Guide to the Structural Analogues of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic Acid: A Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-phenylpropionic acid (3-PPA) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic substitution of this scaffold provides a powerful avenue for the development of novel drug candidates with tailored pharmacological profiles. This technical guide focuses on the 3-(3,5-bis-methanesulfonyl-phenyl)propionic acid core, a promising yet underexplored scaffold. We will provide a comprehensive analysis of the rationale behind its design, strategies for the synthesis of its structural analogues, and methodologies for their biological evaluation. This guide is intended to serve as a roadmap for researchers and drug development professionals interested in leveraging this versatile scaffold for the discovery of new therapeutics across a range of disease areas, including oncology, inflammation, and infectious diseases.

Introduction: The Strategic Value of the 3-(3,5-Bis-methanesulfonyl-phenyl)propionic Acid Scaffold

The 3-phenylpropionic acid (3-PPA) backbone is a recurring motif in a variety of biologically active compounds, from FDA-approved drugs to natural products.[1][2] Its prevalence underscores its utility as a pharmacophore, offering a synthetically tractable framework with favorable physicochemical properties. The true potential of the 3-PPA scaffold, however, lies in its amenability to chemical modification, allowing for the fine-tuning of its biological activity.

This guide focuses on a specific, highly functionalized derivative: 3-(3,5-bis-methanesulfonyl-phenyl)propionic acid . The rationale for investigating this particular scaffold is twofold:

-

The 3-Phenylpropionic Acid Core: This component provides a well-established foundation with a known propensity for interacting with a variety of biological targets. Arylpropionic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs) and have also shown potential as anticancer, anticonvulsant, and antibacterial agents.[3]

-

The 3,5-Bis-methanesulfonyl Substitution: The methanesulfonyl (CH₃SO₂) group is a powerful tool in modern medicinal chemistry.[4] As a strong electron-withdrawing group, it can significantly impact the physicochemical properties of a molecule by:

-

Enhancing Solubility: The polar nature of the sulfonyl group can improve aqueous solubility, a critical factor for bioavailability.

-

Increasing Metabolic Stability: The sulfone moiety is generally resistant to metabolic degradation, potentially leading to an improved pharmacokinetic profile.[4]

-

Modulating Target Binding: The sulfonyl group can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[5]

-

The bis-substitution pattern further amplifies these effects and offers a unique three-dimensional arrangement of functional groups for probing protein binding pockets. While the specific biological target of 3-(3,5-bis-methanesulfonyl-phenyl)propionic acid is not yet defined in the public domain, its structural features suggest a high potential for activity across a range of therapeutic areas. This guide, therefore, presents this scaffold as a versatile starting point for the generation of compound libraries and the discovery of novel, potent, and selective therapeutics.

Rationale and Strategies for Analogue Design

The design of structural analogues of 3-(3,5-bis-methanesulfonyl-phenyl)propionic acid can be systematically approached by considering modifications to three key regions of the molecule: the phenyl ring, the propionic acid side chain, and the carboxylic acid moiety.

Modification of the Phenyl Ring

While the bis-methanesulfonyl groups are a defining feature of the core scaffold, further substitutions on the phenyl ring can be explored to optimize activity and selectivity.

-

Introduction of Additional Substituents: The remaining open positions on the phenyl ring (positions 2, 4, and 6) can be functionalized with a variety of small, electronically diverse groups (e.g., halogens, alkyls, alkoxys). This allows for a systematic probing of the steric and electronic requirements of the target binding site.

-

Bioisosteric Replacement of the Phenyl Ring: The central phenyl ring can be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene, naphthalene).[6] This strategy can lead to significant changes in the molecule's overall shape, polarity, and metabolic profile, potentially uncovering novel interactions with the biological target.

Modification of the Propionic Acid Side Chain

The propionic acid linker provides a degree of conformational flexibility that can be modulated to optimize the presentation of the pharmacophoric groups.

-

Introduction of Substituents: The α- and β-positions of the propionic acid chain can be substituted with various groups (e.g., methyl, hydroxyl, amino). This can introduce chirality and conformational constraints, which can have a profound impact on biological activity. For example, many arylpropionic acid NSAIDs exhibit stereospecific activity, with the (S)-enantiomer being the more potent inhibitor of cyclooxygenase (COX) enzymes.[6]

-

Chain Homologation or Truncation: Varying the length of the alkyl chain can alter the distance between the aromatic ring and the carboxylic acid, which can be critical for optimal target engagement.

Bioisosteric Replacement of the Carboxylic Acid

The carboxylic acid group is a key feature of many 3-PPA derivatives, often acting as a crucial anchoring point to the biological target. However, it can also contribute to poor cell permeability and rapid metabolism. Bioisosteric replacement of the carboxylic acid with groups that mimic its acidic properties but possess improved pharmacokinetic profiles is a well-established strategy in drug design.[7]

Promising bioisosteres for the carboxylic acid group include:

-

Tetrazoles: These five-membered heterocyclic rings have a pKa similar to that of carboxylic acids and are metabolically stable.[8]

-

Acylsulfonamides: This functional group also mimics the acidity of a carboxylic acid and can form similar hydrogen bonding interactions.[8][9]

-

Hydroxamic Acids: These groups are known to chelate metal ions and can be effective replacements for carboxylic acids in certain contexts.

The following diagram illustrates the key strategies for analogue design:

Caption: Strategies for the design of structural analogues.

Synthetic Methodologies

The synthesis of 3-(3,5-bis-methanesulfonyl-phenyl)propionic acid and its analogues can be achieved through a variety of established synthetic routes. The following is a generalized, multi-step protocol that can be adapted for the synthesis of a diverse library of compounds.

Synthesis of the Core Scaffold

A plausible synthetic route to the core scaffold is outlined below. This pathway is illustrative and may require optimization for specific substrates.

Caption: A generalized workflow for hit-to-lead optimization.

Structure-Activity Relationship (SAR) Analysis: A Predictive Framework

While a comprehensive SAR for the 3-(3,5-bis-methanesulfonyl-phenyl)propionic acid scaffold is yet to be established, we can construct a predictive framework based on the known properties of related molecules. The following table provides a hypothetical SAR for a series of analogues, illustrating how different modifications might influence biological activity.

| Analogue | Modification | Predicted Effect on Activity | Rationale |

| A1 | Core Scaffold | Baseline Activity | Reference compound. |

| A2 | 4-Fluoro substitution on phenyl ring | Potential increase in potency | Halogen may form favorable interactions in the binding pocket. |

| A3 | α-Methyl substitution on propionic acid chain | Potential for stereospecific activity | Introduction of a chiral center; may enhance binding to a specific enantiomer. |

| A4 | Carboxylic acid replaced with tetrazole | Maintained or improved activity with better PK | Tetrazole is a well-established bioisostere for carboxylic acid with improved metabolic stability. [8] |

| A5 | Phenyl ring replaced with pyridine | Altered selectivity profile | The nitrogen in the pyridine ring can act as a hydrogen bond acceptor, potentially leading to new target interactions. |

Conclusion

The 3-(3,5-bis-methanesulfonyl-phenyl)propionic acid scaffold represents a promising starting point for the discovery of novel therapeutics. Its unique combination of a well-established 3-PPA core and the advantageous physicochemical properties conferred by the bis-methanesulfonyl substitution pattern makes it a versatile platform for the design of compound libraries. By employing the systematic analogue design strategies, synthetic methodologies, and biological evaluation workflows outlined in this guide, researchers can effectively explore the chemical space around this scaffold and unlock its full therapeutic potential.

References

- Process for the preparation of 3-phenylpropionic acid.

- Application of Methylsulfone in Drug Discovery. PharmaBlock.

- Comparative Analysis of the Pharmacological Activity of Bis(3,5-di-Tert-Butyl-4-Hydroxyphenylthiolate)Dimethylol in Different Modes of Administration on a Mouse Model of Melanoma B16 Tumor Growth. PubMed; 34648311.

- Nonclassic bioisosteric relationship between the phenol (15) and phenylsulfonamide (16) in the genesis of adrenaline (14) analogues.

- Phenyltriazole-based sulfonamides: novel dual-target agents against MRSA biofilms and resistant p

- Crystal structure and electronic properties of three phenylpropionic acid derivatives: A combined X-ray powder diffraction and quantum mechanical study. Request PDF.

- Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. PubMed; 24686580.

- Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. PubMed Central; PMC9865611.

- (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses Procedure;

- Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflamm

- Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are toler

- Structure–activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors: compared with that of phenylpropionic acid, sorbic acid and hexanoic acid. Taylor & Francis Online;

- Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo;

- 3-Phenylpropionic acid (Compound). Exposome-Explorer - IARC;

- Pharmacological Activities and Characterization of Phenolic and Flavonoid Compounds in Solenostemma argel Extract. MDPI;

- Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv

- A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Organic Chemistry Portal;

- New pharmacological findings linked to biphenyl DHPMs, kinesin Eg5 ligands: anticancer and antioxidant effects. PubMed; 32513026.

- Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. NIH;

- Methanesulfonyl Chloride | Properties, Structure & Mesyl

- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR;

- Bioisosteric Replacements. Chem-Space;

- A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH;

- Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated.

- Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. MDPI;

- Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complic

- A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiprolifer

Sources

- 1. Exposome-Explorer - 3-Phenylpropionic acid (Compound) [exposome-explorer.iarc.fr]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijpsr.com [ijpsr.com]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. chem-space.com [chem-space.com]

- 8. researchgate.net [researchgate.net]

- 9. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05711A [pubs.rsc.org]

An In-depth Technical Guide to 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid for Bioconjugation

This guide provides a comprehensive technical overview of 3-(3,5-bis-methanesulfonyl-phenyl)propionic acid, a novel linker for bioconjugation applications. We will delve into its chemical properties, a proposed synthetic route, and detailed protocols for its activation and conjugation to biomolecules. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking advanced tools for the construction of well-defined bioconjugates.

Introduction: The Critical Role of Linkers in Bioconjugation

Bioconjugation, the covalent attachment of a molecule to a biomolecule, is a cornerstone of modern biotechnology and medicine.[1] It enables the creation of sophisticated therapeutics, diagnostics, and research tools by combining the unique properties of different molecular entities.[2] Antibody-drug conjugates (ADCs) are a prominent example, where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells.[2] The success of such conjugates is critically dependent on the linker that connects the two components.[2][3] An ideal linker must be stable in circulation, yet allow for the efficient release of the payload at the target site.[4] Furthermore, the physicochemical properties of the linker can significantly impact the overall properties of the bioconjugate, including its solubility, stability, and pharmacokinetic profile.[]

This guide focuses on a unique linker, 3-(3,5-bis-methanesulfonyl-phenyl)propionic acid, which incorporates a bis-methanesulfonyl phenyl core. The presence of the two sulfonyl groups is anticipated to confer advantageous properties to the linker and the resulting bioconjugate. Sulfonyl-containing linkers have gained attention for their potential to enhance hydrophilicity and improve the therapeutic index of bioconjugates.[6][7]

Molecular Overview of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid

The structure of 3-(3,5-bis-methanesulfonyl-phenyl)propionic acid features a central phenyl ring substituted with two methanesulfonyl groups at the 3 and 5 positions, and a propionic acid tail.

Key Structural Features and Their Implications:

-

Propionic Acid Handle: The carboxylic acid group serves as the primary attachment point for conjugation. It can be readily activated to form a reactive ester, such as an N-hydroxysuccinimide (NHS) ester, which will efficiently react with primary amines (e.g., lysine residues) on proteins and other biomolecules.[7][8]

-

Bis-methanesulfonyl Phenyl Core: The two electron-withdrawing methanesulfonyl groups significantly influence the electronic properties of the phenyl ring. This core is expected to be chemically robust and stable under physiological conditions. The polarity of the sulfonyl groups may also enhance the aqueous solubility of the linker and the final bioconjugate, a desirable feature for preventing aggregation, especially with hydrophobic payloads.[][7]

Proposed Synthesis of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid

A possible two-step synthesis is outlined below:

-

Michael Addition: The synthesis could commence with a Michael addition of a bis-methanesulfonyl substituted benzene derivative to an acrylate.

-

Hydrolysis: Subsequent hydrolysis of the resulting ester would yield the desired 3-(3,5-bis-methanesulfonyl-phenyl)propionic acid.

Further optimization of reaction conditions would be necessary to achieve a high yield and purity of the final product.

Step-by-Step Bioconjugation Protocol

The following protocol details the activation of 3-(3,5-bis-methanesulfonyl-phenyl)propionic acid and its subsequent conjugation to a model protein, such as a monoclonal antibody (mAb).

Activation of the Carboxylic Acid Moiety

To enable conjugation to primary amines on the antibody, the carboxylic acid of the linker must first be activated, typically as an NHS ester.

Materials:

-

3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid

-

N-hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Dissolve 3-(3,5-bis-methanesulfonyl-phenyl)propionic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

-

Add DCC (1.1 equivalents) to the solution and stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Precipitate the NHS ester by adding the filtrate to a cold solution of ethyl acetate and hexanes.

-

Collect the precipitate by filtration and dry under vacuum.

-

Characterize the activated linker by NMR and Mass Spectrometry.

Conjugation to the Monoclonal Antibody

This part of the protocol describes the reaction of the activated linker with the lysine residues of the mAb.

Materials:

-

Activated 3-(3,5-bis-methanesulfonyl-phenyl)propionic acid NHS ester

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

-

Reaction Buffer (e.g., PBS, pH 8.0-8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

Procedure:

-

Prepare a stock solution of the activated linker in an organic solvent like DMF or DMSO.

-

Adjust the pH of the mAb solution to 8.0-8.5 with the reaction buffer.

-

Add the desired molar excess of the activated linker to the mAb solution while gently stirring. The optimal linker-to-antibody ratio should be determined empirically.

-

Allow the reaction to proceed for 1-2 hours at room temperature or 4°C.

-

Quench the reaction by adding an excess of the quenching solution to consume any unreacted NHS ester.

-

Purify the resulting antibody-drug conjugate (ADC) using SEC or TFF to remove unreacted linker and other small molecules.

Characterization of the Bioconjugate

Thorough characterization is essential to ensure the quality and consistency of the bioconjugate.

| Parameter | Method | Purpose |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS) | To determine the average number of linker-payload molecules conjugated to each antibody. |

| Purity and Aggregation | Size Exclusion Chromatography (SEC) | To assess the percentage of monomeric conjugate and detect any aggregation. |

| Conjugation Sites | Peptide Mapping using LC-MS/MS | To identify the specific lysine residues that have been modified.[8] |

| Binding Affinity | Surface Plasmon Resonance (SPR), ELISA | To confirm that the conjugation process has not compromised the antibody's binding to its target antigen. |

| In Vitro Cytotoxicity | Cell-based assays | To evaluate the potency of the ADC on target cancer cell lines. |

Advantages of the Bis-methanesulfonyl Phenyl Core

The unique bis-methanesulfonyl phenyl core of this linker is expected to provide several key advantages:

-

Enhanced Hydrophilicity: The polar sulfonyl groups can increase the water solubility of the linker and the resulting bioconjugate.[7] This is particularly beneficial when working with hydrophobic payloads, as it can reduce the propensity for aggregation and improve the pharmacokinetic profile.[]

-

Improved Therapeutic Index: The properties of the linker can influence the overall therapeutic index of a bioconjugate.[6] While further studies are needed, the stability and hydrophilicity of the bis-methanesulfonyl phenyl core may contribute to a better safety and efficacy profile.

-

Chemical Stability: The sulfonyl groups and the phenyl ring are chemically robust, ensuring the stability of the linker under physiological conditions and preventing premature release of the payload.[10]

Visualizing the Workflow

Reaction Scheme

Caption: Synthetic and conjugation pathway.

Bioconjugation Workflow

Caption: Overall bioconjugation process.

Conclusion

3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid represents a promising new linker for bioconjugation. Its unique chemical structure, featuring a hydrophilic and stable bis-methanesulfonyl phenyl core, offers the potential for creating bioconjugates with improved physicochemical properties and therapeutic performance. The straightforward activation and conjugation protocols described in this guide provide a solid foundation for researchers to explore the utility of this novel linker in their own applications. Further investigation into the in vivo behavior of bioconjugates constructed with this linker is warranted to fully elucidate its potential in the development of next-generation biotherapeutics.

References

- WO2017137456A1 - Bioconjugates containing sulfamide linkers for use in treatment - Google P

- Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC - NIH. (URL: )

- Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjug

- Advances in the construction of diverse SuFEx linkers | N

- The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associ

- SPDB Linkers in Antibody-Drug Conjug

- Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry - PubMed. (URL: )

- Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. (URL: )

- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjug

- 3-(PHENYLSULFONYL)PROPIONIC ACID synthesis - ChemicalBook. (URL: )

- Synthesis of 3-(3,4-methylenedioxy-phenyl)-propionic acid - PrepChem.com. (URL: )

- Linkers for ADCs - NJ Bio, Inc. (URL: )

- Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues - PMC - NIH. (URL: )

- (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) - Organic Syntheses Procedure. (URL: )

- Bioconjugation Through Mesitylene Thiol Alkyl

- Phenylpropionic acid produced by gut microbiota alleviates acetaminophen-induced hep

- An Introduction to Linkers in Antibody-Drug Conjug

- Gut microbiota-derived 3-phenylpropionic acid promotes intestinal epithelial barrier function via AhR signaling - PMC - NIH. (URL: )

- Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties - PMC - PubMed Central. (URL: )

- Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - PMC - PubMed Central. (URL: )

- CN109912470A - A kind of synthetic method of 3- (benzene sulfonyl)

- 2-phenylpropionic acid - Organic Syntheses Procedure. (URL: )

Sources

- 1. Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 6. WO2017137456A1 - Bioconjugates containing sulfamide linkers for use in treatment - Google Patents [patents.google.com]

- 7. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-(PHENYLSULFONYL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. academic.oup.com [academic.oup.com]

A Technical Guide to 3-(3,5-Bis-methanesulfonyl-phenyl)propionic Acid: A Novel Moiety for Next-Generation Antibody-Drug Conjugate Linkers

Abstract

The field of Antibody-Drug Conjugates (ADCs) is in a constant state of evolution, driven by the need for an optimized therapeutic window that balances potent efficacy with minimal off-target toxicity. Central to this challenge is the design of the linker, the critical component connecting the monoclonal antibody to the cytotoxic payload. This guide introduces a novel chemical entity, 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid , as a prospective core for developing advanced, conditionally stable linkers. We will explore its unique physicochemical properties, propose a detailed synthetic pathway, and present a novel, rationally designed cleavage mechanism. This document serves as a technical resource for researchers, chemists, and drug development professionals dedicated to pioneering the next generation of ADCs.

Introduction: The Unmet Need for Advanced Linker Chemistries

Antibody-Drug Conjugates (ADCs) represent a powerful class of therapeutics designed to merge the specificity of monoclonal antibodies with the cell-killing potency of cytotoxic drugs.[1] The linker's role is twofold and paradoxical: it must be robust enough to remain stable in systemic circulation to prevent premature payload release, yet labile enough to efficiently liberate the payload within the target tumor cell or its microenvironment.[2]

Current linker technologies, broadly categorized as cleavable and non-cleavable, have enabled the approval of several impactful ADCs.[3][4] Cleavable linkers are designed to respond to specific triggers within the tumor environment, such as low pH in endosomes, high concentrations of glutathione in the cytoplasm, or the presence of specific lysosomal proteases like Cathepsin B.[4][5] While effective, existing linkers can suffer from liabilities such as insufficient plasma stability or cleavage mechanisms that are not universally applicable across all tumor types.

This guide puts forth 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid as a foundational component for a new class of linkers. The rationale is built upon the unique electronic and steric properties conferred by the bis-methanesulfonyl groups, which we hypothesize can be exploited to create a highly stable yet selectively cleavable linker system.

Physicochemical Properties & Rationale for Use

The core structure of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid presents several advantageous features for ADC linker design.

Key Hypothesized Properties:

-

Enhanced Hydrophilicity: The two sulfonyl groups are highly polar and capable of acting as hydrogen bond acceptors.[6] This intrinsic hydrophilicity can help mitigate the aggregation tendencies often associated with hydrophobic payloads, potentially improving the ADC's pharmacokinetic profile and reducing off-target toxicity.[7]

-

Metabolic Stability: Aryl sulfones are generally resistant to metabolic degradation, which would contribute to the overall stability of the ADC in circulation.[6]

-

Strong Electron-Withdrawing Nature: The methanesulfonyl group (-SO₂CH₃) is a potent electron-withdrawing group. The presence of two such groups on the phenyl ring significantly lowers the electron density of the aromatic system. This electronic feature is central to our proposed cleavage mechanism.

| Property | Predicted Characteristic | Rationale |

| Solubility | High in aqueous buffers | Presence of two polar sulfonyl groups and a carboxylic acid.[6] |

| Plasma Stability | High | Aryl sulfone and propionic acid moieties are chemically robust.[6] |

| Reactivity | Carboxylic acid available for conjugation | Standard peptide coupling chemistry can be employed. |

| Electronic Effect | Strong electron-withdrawing | Two -SO₂CH₃ groups significantly reduce phenyl ring electron density. |

Proposed Synthesis Protocol

The synthesis of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid is conceived as a multi-step process, leveraging established methodologies in aromatic chemistry.

Step-by-Step Methodology:

-

Thiolation of 3,5-Dibromobenzoic Acid:

-

Rationale: Introduce the sulfur moieties that will be oxidized to sulfones. Copper-catalyzed cross-coupling reactions are suitable for this transformation.

-

Protocol: To a solution of 3,5-dibromobenzoic acid in a suitable solvent (e.g., DMF or NMP), add sodium methanethiolate, a copper(I) iodide catalyst, and a ligand such as L-proline. Heat the reaction mixture under an inert atmosphere until completion, as monitored by TLC or LC-MS.

-

-

Oxidation to Bis-Sulfone:

-

Rationale: The methylthio groups are oxidized to the target methanesulfonyl groups. This is a standard and high-yielding transformation.

-

Protocol: Dissolve the resulting 3,5-bis(methylthio)benzoic acid in a solvent mixture like methanol/water. Add an oxidizing agent such as Oxone® (potassium peroxymonosulfate) or meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0°C and allow the reaction to warm to room temperature.[]

-

-

Chain Homologation to Propionic Acid:

-

Rationale: The Arndt-Eistert synthesis is a classic method for converting a carboxylic acid to its next higher homologue, adding a -CH₂- group.

-

Protocol: Convert the 3,5-bis(methanesulfonyl)benzoic acid to its acid chloride using thionyl chloride. React the acid chloride with diazomethane to form the diazoketone. Finally, treat the diazoketone with a silver oxide catalyst in the presence of water (Wolff rearrangement) to yield the desired 3-(3,5-bis-methanesulfonyl-phenyl)propionic acid.

-

ADC Application: A Novel Reductive Cleavage Mechanism

We propose that the bis-methanesulfonylphenyl core can function as a highly stable, yet selectively cleavable linker, triggered by the reductive environment of the tumor.

Proposed Mechanism: Reductively-Triggered β-Elimination

The high concentration of glutathione (GSH) in the intracellular environment of tumor cells provides a reductive trigger that is distinct from the extracellular space.[7] We hypothesize a novel cleavage mechanism based on this differential.

-

Reductive Trigger: Upon internalization into a tumor cell, the high concentration of glutathione (1-10 mM) acts as a reducing agent.

-

Sulfone Cleavage: One of the methanesulfonyl groups is reductively cleaved from the aromatic ring. While sulfones are generally stable, specific enzymatic or chemical conditions can facilitate this.[9] The strong electron-withdrawing nature of the remaining sulfone group would stabilize the necessary intermediates.

-

β-Elimination Cascade: The cleavage of the sulfone group leaves a negative charge on the aromatic ring. This charge initiates a cascade of electron movement, akin to a β-elimination reaction, through the propionic acid backbone. This cascade is facilitated by the remaining electron-withdrawing sulfone group acting as an "electron sink".

-

Payload Release: The electronic cascade results in the cleavage of the bond connecting the linker to the self-immolative spacer or directly to the payload, leading to its release in an active form.

This proposed mechanism offers the advantage of high plasma stability, as the reductive potential required for cleavage is largely absent in the bloodstream.

Experimental Protocols for ADC Synthesis and Characterization

A. Protocol: Conjugation of Linker to Antibody

-

Linker Activation: Dissolve 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid in anhydrous DMF. Add N-Hydroxysuccinimide (NHS) and a carbodiimide coupling agent such as EDC.[10] Stir at room temperature for 2-4 hours to form the NHS-ester.

-

Antibody Preparation: If conjugating to cysteine residues, partially reduce the antibody (e.g., Trastuzumab) using TCEP (tris(2-carboxyethyl)phosphine) in a phosphate buffer. Purify the reduced antibody using a desalting column.

-

Conjugation: Add the activated linker-NHS ester solution dropwise to the prepared antibody solution. Maintain a slightly basic pH (7.5-8.5) and allow the reaction to proceed for 4-12 hours at 4°C.

-

Purification: Purify the resulting antibody-linker conjugate using size-exclusion chromatography (SEC) to remove unreacted linker and other small molecules.

B. Protocol: Payload Attachment

-

Payload Preparation: The cytotoxic payload (e.g., MMAE) should have a compatible functional group, such as a primary amine for attachment to a self-immolative PABC spacer that has been pre-attached to the linker.

-

Final Conjugation: React the purified antibody-linker conjugate with the payload-PABC construct. The specific chemistry will depend on the reactive handles designed into the system.

-

Final Purification: Purify the final ADC using hydrophobic interaction chromatography (HIC) or SEC to remove excess payload and obtain the desired drug-to-antibody ratio (DAR) species.

C. In Vitro Characterization Assays

A suite of in vitro assays is essential to validate the performance of the novel ADC.[11]

| Assay Type | Purpose | Methodology |

| Drug-to-Antibody Ratio (DAR) | To determine the average number of payload molecules per antibody and assess heterogeneity. | Hydrophobic Interaction Chromatography (HIC-HPLC), Mass Spectrometry (MS).[12] |

| Plasma Stability | To evaluate premature payload release in circulation. | Incubate ADC in human plasma at 37°C over time; quantify free payload by LC-MS.[12] |

| Antigen Binding Affinity | To ensure conjugation does not impair the antibody's ability to bind its target. | Surface Plasmon Resonance (SPR) or ELISA. |

| Cellular Internalization | To confirm the ADC is taken up by target cells. | Flow cytometry or fluorescence microscopy using a fluorescently labeled ADC.[11] |

| In Vitro Cytotoxicity | To measure the potency of the ADC against target-expressing cancer cell lines. | Cell viability assays (e.g., CellTiter-Glo®) on antigen-positive and antigen-negative cell lines.[12] |

| Cleavage Mechanism Validation | To confirm the proposed reductive cleavage mechanism. | Incubate the ADC with cancer cells in the presence and absence of a glutathione synthesis inhibitor (e.g., buthionine sulfoximine) and measure payload release. |

Future Directions and Conclusion

The conceptual framework presented here for 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid offers a promising new avenue in ADC linker technology. The unique electronic properties imparted by the bis-methanesulfonyl groups provide a foundation for a linker that is both highly stable in circulation and susceptible to a specific, tumor-relevant cleavage trigger.

The next critical steps involve the empirical validation of these hypotheses. The successful synthesis of the molecule, followed by rigorous biophysical and in vitro characterization of the resulting ADCs, will be paramount. Should the proposed reductive cleavage mechanism be validated, this linker core could offer a significant advancement, potentially leading to ADCs with a wider therapeutic window and improved clinical outcomes. This guide serves as a call to action for the ADC research community to explore this and other innovative chemical scaffolds in the relentless pursuit of more effective cancer therapies.

References

Sources

- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]

- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 4. biochempeg.com [biochempeg.com]

- 5. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 6. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. From prodrug to pro-prodrug: hypoxia-sensitive antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug release kinetics and biological properties of a novel local drug carrier system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid

Executive Summary

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive framework for the characterization of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid , a novel compound with potential therapeutic applications. In the absence of established public data, this document serves as a strategic technical manual for researchers, scientists, and drug development professionals. It outlines the anticipated physicochemical profile based on structural analysis and in silico modeling, and provides detailed, field-proven experimental protocols to determine its aqueous solubility and chemical stability. The causality behind experimental choices is explained, ensuring that the described methodologies are not merely procedural but are part of a self-validating system for generating robust and reliable data crucial for formulation development, regulatory submission, and ultimate clinical success.

Introduction: The Imperative of Preformulation

Preformulation is the foundational phase in drug development where the intrinsic physical and chemical properties of an NCE are systematically investigated.[1][2] This stage provides the scientific rationale for developing safe, effective, and stable dosage forms.[3][4] For 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid , a molecule featuring a carboxylic acid and two strongly electron-withdrawing methanesulfonyl groups, a proactive and in-depth preformulation assessment is paramount. The insights gained from these studies will directly influence decisions regarding formulation strategies, excipient compatibility, and the definition of appropriate storage conditions and shelf-life.[5]

This guide will focus on two cornerstone preformulation parameters:

-

Aqueous Solubility: A primary determinant of a drug's dissolution rate and, consequently, its oral bioavailability. Poor solubility is a leading cause of failure for promising NCEs.[6][7]

-

Chemical Stability: The ability of the molecule to resist degradation under various environmental conditions, which ensures the safety, efficacy, and quality of the final drug product throughout its lifecycle.[5][8]

Anticipated Physicochemical Profile: An In Silico Assessment

Prior to embarking on extensive laboratory work, in silico prediction tools provide a valuable, data-driven starting point for understanding a molecule's likely behavior. The chemical structure of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid—specifically the propionic acid side chain and the two methanesulfonyl substituents on the phenyl ring—allows for several key predictions.

The SMILES (Simplified Molecular Input Line Entry System) string for the compound is: CS(=O)(=O)c1cc(cc(c1)S(=O)(=O)C)CCC(=O)O.

Based on this structure, we can anticipate the following properties:

-

Acidity (pKa): The molecule possesses a carboxylic acid group, which will be the primary acidic center. The two methanesulfonyl groups are strongly electron-withdrawing, which is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to a simple phenylpropionic acid (pKa ≈ 4.66).[9]

-

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. While the phenyl ring and propyl chain are lipophilic, the two polar sulfonyl groups and the carboxylic acid group will significantly increase the molecule's polarity, likely resulting in a low to moderate logP value.

-

Solubility (logS): The presence of multiple polar, hydrogen-bond-accepting sulfonyl groups and an ionizable carboxylic acid group suggests that the molecule may exhibit reasonable aqueous solubility, particularly at pH values above its pKa where it exists as the more soluble carboxylate salt.[6] However, the crystalline nature of the solid form ("brick-dust" characteristics) could present a significant solubility challenge.[4]

To quantify these initial hypotheses, several computational tools were employed.

| Property | Predicted Value | Prediction Tool | Rationale & Implication |

| pKa (acidic) | 3.95 | ChemAxon's pKa Predictor | The predicted pKa is lower than that of phenylpropionic acid, confirming the strong electron-withdrawing effect of the bis-methanesulfonyl groups. This indicates the compound will be fully ionized in the intestine (pH 6.8), which is favorable for dissolution. |

| cLogP | 1.25 | Molinspiration | This value suggests a balanced lipophilicity. It is low enough to potentially avoid issues associated with high lipophilicity (e.g., poor metabolic stability) but may still be high enough to allow for membrane permeation. |

| Aqueous Solubility | LogS: -2.8 (1.58 mg/mL) | ALOGPS | The predicted intrinsic solubility is moderate. This suggests that while not highly soluble, it may not be a "brick-dust" candidate, though experimental verification is essential as amorphous forms often show higher solubility than crystalline ones.[10] |

Note: These values are in silico predictions and must be confirmed experimentally.

Comprehensive Solubility Characterization

3.1 Rationale & Experimental Design

Determining solubility is not a single measurement but a multi-faceted investigation. For early-stage development, two key types of solubility data are required:

-

Kinetic Solubility: Measures the concentration of a compound in solution when it precipitates from an initial DMSO stock solution upon addition to an aqueous buffer. This high-throughput screening method is useful for early discovery to quickly flag compounds with potential solubility liabilities.[11][12]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. This is a critical parameter for lead optimization and formulation development, as it reflects the maximum concentration achievable over time.[12][13]

Our experimental design will assess both, using a pH range relevant to the gastrointestinal tract (pH 2.0, 4.5, and 6.8) to understand how ionization affects solubility.

3.2 Experimental Workflow for Solubility Determination

Caption: Workflow for determining kinetic and thermodynamic solubility.

3.3 Detailed Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol describes the "gold standard" shake-flask method for determining thermodynamic solubility.

-

Preparation of Buffers: Prepare buffers at pH 2.0 (0.01 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) to mimic gastric and intestinal conditions.

-

Sample Preparation: Add an excess amount of solid 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid (e.g., 2-5 mg) to 1 mL of each buffer in triplicate in glass vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker or rotator set at room temperature (25 °C). Agitate the samples for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw the supernatant and filter it through a 0.45 µm PVDF filter to remove any undissolved particles. Expertise Note: The first few drops of the filtrate should be discarded to avoid any drug adsorption to the filter membrane.

-

Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute the filtered supernatant with the same solvent to fall within the linear range of the standard curve.

-

Analysis: Analyze the standards and diluted samples using a validated stability-indicating HPLC-UV method. A reverse-phase C18 column is typically suitable for this type of molecule.[14][15]

-

Calculation: Calculate the concentration in the original supernatant using the standard curve and the dilution factor. The resulting value is the thermodynamic solubility at that specific pH.

Comprehensive Stability Assessment

4.1 Rationale & Experimental Design

Stability testing is mandated by regulatory agencies to understand how a drug substance changes over time under the influence of temperature, humidity, and light.[16] The experimental design is twofold:

-

Forced Degradation (Stress Testing): Involves exposing the drug to conditions more severe than accelerated stability testing. The goal is not to completely degrade the compound, but to achieve 5-20% degradation.[12] This helps to:

-

ICH Stability Studies: Long-term and accelerated studies under conditions defined by the International Council for Harmonisation (ICH) guideline Q1A(R2) are used to establish a re-test period for the drug substance.[5][14]

4.2 Experimental Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

4.3 Detailed Protocol: Forced Degradation Studies

This protocol outlines the typical stress conditions applied during forced degradation. A control sample (un-stressed) should be analyzed at each time point.

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat at 60-80°C. Sample at appropriate time points (e.g., 2, 8, 24 hours). Neutralize samples with an equivalent amount of NaOH before HPLC analysis.

-

Base Hydrolysis: Dissolve the compound and add 0.1 N NaOH. Keep at room temperature, as base hydrolysis is often faster than acid hydrolysis. Sample at early time points. Neutralize with an equivalent amount of HCl before analysis.

-

Oxidative Degradation: Dissolve the compound and add a solution of 3% hydrogen peroxide. Keep at room temperature and protected from light. Sample at various time points. Expertise Note: The two methanesulfonyl groups are already in their highest oxidation state and are generally stable to oxidation. Degradation, if any, is more likely to occur on the phenyl ring or the propionic acid side chain.

-

Thermal Degradation: Store the solid drug substance in a controlled temperature oven (e.g., 80°C). A sample stored with humidity (e.g., 75% RH) should also be included. Sample at time points over several days.

-

Photostability: Expose the solid drug substance and a solution of the drug to a light source that meets ICH Q1B guideline requirements (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).[16] A dark control sample wrapped in aluminum foil must be run in parallel.

4.4 ICH Stability Study Conditions

Formal stability studies should be conducted on at least three primary batches of the drug substance stored in the proposed container closure system.

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Source: Adapted from ICH Harmonised Tripartite Guideline Q1A(R2).[14]

Data Interpretation and Drug Development Implications

5.1 Interpreting Solubility Data

-